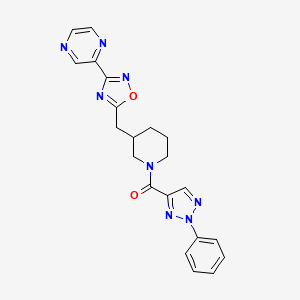
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
It’s worth noting that triazole derivatives, which are part of this compound’s structure, are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Triazole compounds are known to readily bind in the biological system due to their heterocyclic nature . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
The presence of the triazole moiety, which is known to readily bind in the biological system , may influence its bioavailability.
Result of Action
Given the broad range of biological activities exhibited by triazole derivatives , it’s likely that the compound could have multiple effects at the molecular and cellular level.
Biologische Aktivität
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a triazole ring , a pyrazine moiety , and a piperidine structure , which contribute to its diverse biological properties. The synthesis typically involves multi-step organic reactions including:
- Huisgen cycloaddition : To form the triazole ring.
- Methylation reactions : For the introduction of the pyrazine group.
- Piperidine formation : Through standard organic synthesis techniques.
The synthetic pathway ensures that the compound retains functional groups necessary for biological activity.
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. For instance, triazole compounds have shown significant antiproliferative effects against various cancer cell lines:
These compounds often exert their effects through mechanisms such as inhibiting thymidylate synthase, which is crucial for DNA synthesis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Some derivatives exhibited inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus, indicating potential use in treating infections:
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring mimics amide structures, potentially inhibiting enzymes by mimicking substrate transition states.
- Receptor Binding : The piperidine moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Case Study 1: Anticancer Evaluation
In a study focusing on the anticancer effects of triazole derivatives, several compounds were synthesized and tested against breast cancer cell lines (MCF-7). One derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, demonstrating superior efficacy.
Case Study 2: Antimicrobial Testing
Another study investigated the antimicrobial properties of various triazole derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as lead compounds in drug development.
Eigenschaften
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c30-21(18-13-24-29(26-18)16-6-2-1-3-7-16)28-10-4-5-15(14-28)11-19-25-20(27-31-19)17-12-22-8-9-23-17/h1-3,6-9,12-13,15H,4-5,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGEXVTUIZJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NN(N=C2)C3=CC=CC=C3)CC4=NC(=NO4)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













